1-Bromo-3,4-dimethoxy-2-propylbenzene
Overview
Description
1-Bromo-3,4-dimethoxy-2-propylbenzene is an organic compound belonging to the class of bromobenzenes It features a benzene ring substituted with a bromine atom, two methoxy groups, and a propyl group
Mechanism of Action
Target of Action
The primary targets of 1-Bromo-3,4-dimethoxy-2-propylbenzene are the aromatic rings in organic compounds . The compound interacts with these aromatic rings through a process known as electrophilic aromatic substitution .
Mode of Action
The compound’s mode of action involves a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form this compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of polysubstituted benzenes . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new compounds .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dimethoxy-2-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the bromination of a suitable precursor, such as 3,4-dimethoxy-2-propylbenzene, using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, ensuring the selective introduction of the bromine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-dimethoxy-2-propylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the bromine atom with a methoxy group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy groups.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atom to a hydrogen atom.
Major Products Formed:
Substitution: Formation of 3,4-dimethoxy-2-propylbenzene derivatives with different substituents.
Oxidation: Formation of 3,4-dimethoxy-2-propylbenzaldehyde or 3,4-dimethoxy-2-propylbenzoic acid.
Reduction: Formation of 3,4-dimethoxy-2-propylbenzene.
Scientific Research Applications
1-Bromo-3,4-dimethoxy-2-propylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-3,4-dimethoxy-2-propylbenzene can be compared with other similar compounds, such as:
1-Bromo-3,5-dimethoxybenzene: Similar structure but with different positions of the methoxy groups.
1-Bromo-2,4-dimethoxybenzene: Another isomer with different methoxy group positions.
1-Bromo-3,4-dimethoxybenzene: Lacks the propyl group, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and analogs .
Properties
IUPAC Name |
1-bromo-3,4-dimethoxy-2-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWSLXLUUVFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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